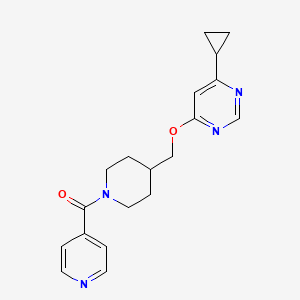

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone

Description

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone is a synthetic small molecule characterized by a central piperidine ring linked to a pyridin-4-yl methanone group and a 6-cyclopropylpyrimidin-4-yloxy methyl substituent. The cyclopropyl group on the pyrimidine ring may enhance metabolic stability and modulate lipophilicity, while the piperidine moiety could influence binding affinity through conformational flexibility.

Properties

IUPAC Name |

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-19(16-3-7-20-8-4-16)23-9-5-14(6-10-23)12-25-18-11-17(15-1-2-15)21-13-22-18/h3-4,7-8,11,13-15H,1-2,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQQKCMXOAINSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone , also referred to as a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 341.415 g/mol. The structure features a piperidine ring, a pyrimidine derivative, and a cyclopropyl group, which are known for their roles in various biological activities.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

- Antitumor Activity : Derivatives of piperidine have shown promise in cancer therapy. For instance, studies have indicated that piperidine derivatives can act as anti-cancer agents by inducing apoptosis in cancer cells through various pathways .

- Antimicrobial Properties : Some piperidine derivatives have demonstrated antibacterial and antifungal activities. For example, compounds similar to the target molecule have been tested against various bacterial strains and shown moderate to strong inhibitory effects .

- Neuropharmacological Effects : Piperidine derivatives are recognized for their central nervous system (CNS) activity, acting as either depressants or stimulants depending on dosage. This aspect is particularly relevant in treating neuropsychological disorders .

The mechanisms by which this compound exerts its effects are under investigation. Potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression and microbial resistance .

- Receptor Modulation : The compound may interact with specific receptors in the CNS, contributing to its neuropharmacological effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Cyclopropyl-6-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Similar piperidine and pyrimidine structures | Antitumor, antimicrobial |

| 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | Contains oxadiazole moiety | HsClpP agonists, anticancer |

| 5-{1-[4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-merca... | Exhibits enzyme inhibition | Antimicrobial |

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Anticancer Studies : A study on piperidine derivatives demonstrated significant tumor growth inhibition in animal models when treated with compounds similar to this compound .

- Neuropharmacological Trials : Research has shown that certain piperidine derivatives can effectively modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression .

- Antimicrobial Efficacy : Clinical trials involving similar compounds have reported moderate success against resistant bacterial strains, indicating their potential role in antibiotic development .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of new pharmaceuticals. Research indicates that similar compounds exhibit various biological activities, including:

- Anticancer Activity : Compounds with analogous structures have shown promise in inhibiting cancer cell proliferation.

- Neurological Effects : Potential applications in treating neurodegenerative diseases, given the interaction with neurotransmitter systems.

Understanding the biological activity of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone involves:

- Structure-Activity Relationship (SAR) Analysis : Investigating how changes in chemical structure affect biological activity can guide the design of more effective derivatives.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its synthesis typically involves multi-step reactions that require optimization for yield and purity.

Case Study 1: Anticancer Properties

A study on structurally similar compounds demonstrated significant inhibition of tumor growth in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Study 2: Neuroprotective Effects

Research exploring compounds related to this compound indicated potential neuroprotective effects against oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP 1 808 168 B1 describes compounds with structural parallels, including:

(6-Cyclobutylamino-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

(6-Iso-propylamino-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

These analogs share the piperidin-1-yl methanone backbone but differ in substituents:

- Pyrimidine/pyrazole substitution : The target compound features a 6-cyclopropylpyrimidin-4-yloxy group, whereas the analogs replace pyrimidine with a pyrazolo[3,4-d]pyrimidin-4-yloxy scaffold. This modification likely alters steric and electronic interactions with target proteins.

- Amino group variations: The cyclopropyl group in the target compound is replaced with cyclobutylamino or isopropylamino groups in the analogs.

Methodological Considerations for Similarity Assessment

Compound similarity is often evaluated using computational tools like Tanimoto coefficients or topological descriptors. Structural similarity metrics for the target compound and its analogs would focus on:

- Scaffold conservation: All share a piperidine-methanone framework.

- Substituent divergence: Cyclopropyl vs. bulkier amino groups (cyclobutyl, isopropyl) and sulfonylphenyl additions. Studies suggest that even minor substituent changes can drastically alter biological activity, as seen in kinase inhibitors where small steric differences shift selectivity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone?

- Methodology : A plausible synthetic approach involves coupling the pyrimidinyl-oxymethylpiperidine intermediate with pyridin-4-yl-methanone. For example, etherification of 6-cyclopropylpyrimidin-4-ol with a bromomethylpiperidine derivative under basic conditions (e.g., NaOH in dichloromethane) could yield the intermediate, followed by coupling via nucleophilic substitution or palladium-catalyzed cross-coupling . Purification via column chromatography and recrystallization is advised to achieve >95% purity, as seen in analogous piperidine derivatives .

Q. How can structural characterization be performed to confirm the compound's identity?

- Methodology : Use a combination of H/C NMR to verify the presence of the cyclopropyl, pyrimidine, and piperidine moieties. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., [M+H]+ peak). Additionally, IR spectroscopy can identify functional groups like C=O (methanone) and C-O-C (ether) bonds. Compare data with structurally related compounds, such as 4-(aminomethyl)piperidin-1-ylmethanone derivatives .

Q. What safety precautions are critical during handling?

- Methodology : Wear PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as piperidine derivatives may cause irritation . In case of exposure, follow emergency protocols: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if symptoms persist. Store the compound in a cool, dry place under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the reaction yield for large-scale synthesis?

- Methodology : Conduct a Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using a polar aprotic solvent (e.g., DMF) with a Pd catalyst may enhance coupling efficiency. Monitor reaction progress via TLC or HPLC. Scale-up trials should include in-line purification (e.g., continuous flow chemistry) to minimize impurities .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Re-evaluate experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC values may arise from differences in cell membrane permeability or metabolite interference. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results. Statistical tools like ANOVA can identify outliers .

Q. How can computational methods predict the compound's pharmacokinetic properties?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to assess binding to cytochrome P450 enzymes, predicting metabolic stability. Use QSAR models to estimate logP (lipophilicity) and blood-brain barrier penetration. Validate predictions with in vitro ADME assays (e.g., microsomal stability tests) .

Q. What analytical techniques detect degradation products under thermal stress?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months). Analyze samples via UPLC-MS/MS to identify degradation pathways (e.g., hydrolysis of the methanone group or oxidation of the cyclopropyl ring). Compare with thermal decomposition patterns of similar piperidine derivatives .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodology : Synthesize analogs with modifications to the cyclopropyl, pyrimidine, or piperidine moieties. Test analogs in target-specific assays (e.g., enzyme inhibition). Use multivariate analysis to correlate structural features (e.g., substituent electronegativity) with activity. Prioritize derivatives showing ≥10-fold potency improvement .

Methodological Notes

- Data Validation : Cross-reference spectral data with published analogs (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) to ensure accuracy .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated solvents used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.